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Bimatoprost D5

Cat. No.: B1163990
M. Wt: 420.6
Attention: For research use only. Not for human or veterinary use.
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Description

Evolution and Significance of Stable Isotope Labeling in Drug Discovery and Development

Stable isotope labeling is a technique where an atom in a molecule is replaced by one of its stable (non-radioactive) isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). metsol.comiris-biotech.de Initially, this method was primarily used for tracer studies to track the metabolic fate of a drug within a biological system. researchgate.netadesisinc.com By incorporating heavier isotopes, scientists could use sensitive analytical techniques like mass spectrometry to follow the absorption, distribution, metabolism, and excretion (ADME) of a compound with high precision. iris-biotech.deadesisinc.com

Over time, the significance of stable isotope labeling has evolved beyond simple tracer applications. Researchers discovered that the substitution of hydrogen with its heavier isotope, deuterium, could have a profound impact on a drug's pharmacokinetic properties. researchgate.netnih.gov This is due to the "kinetic isotope effect," where the stronger carbon-deuterium (C-D) bond, compared to a carbon-hydrogen (C-H) bond, can slow down metabolic processes that involve breaking this bond. researchgate.netacs.org This strategic deuteration can lead to a more stable drug molecule with an extended half-life, potentially improving its efficacy and safety profile. nih.govacs.org Consequently, stable isotope labeling has become a pivotal strategy in drug discovery, offering a pathway to enhance the performance of existing drugs and to develop new chemical entities with superior therapeutic properties. metsol.comadesisinc.com The approval of the first deuterated drug, deutetrabenazine, by the FDA in 2017 marked a significant milestone, validating the therapeutic potential of this approach. nih.govscielo.org.mx

Fundamental Principles of Deuterium Incorporation in Pharmaceutical Research

The core principle behind the use of deuterium in pharmaceutical research is the kinetic isotope effect (KIE). acs.org Deuterium, having an extra neutron compared to protium (B1232500) (regular hydrogen), forms a more stable and shorter bond with carbon. researchgate.netscielo.org.mx This increased bond strength means that more energy is required to break a C-D bond than a C-H bond. In drug metabolism, many enzymatic reactions, particularly those mediated by cytochrome P450 (CYP450) enzymes, involve the cleavage of C-H bonds. researchgate.net

By selectively replacing hydrogen atoms at metabolically vulnerable sites (so-called "soft spots") with deuterium, the rate of metabolic breakdown at that position can be significantly reduced. nih.govacs.org This strategic modification, known as "precision deuteration," can offer several advantages:

Improved Metabolic Stability: Slowing down metabolism can increase the drug's half-life and exposure in the body. nih.gov

Reduced Formation of Metabolites: It can decrease the generation of potentially reactive or undesirable metabolites. nih.gov

Enhanced Bioavailability: By protecting the drug from first-pass metabolism, a greater amount of the active substance can reach systemic circulation. researchgate.net

The goal of deuterium incorporation is not to alter the drug's fundamental mechanism of action—as deuterium is chemically very similar to hydrogen—but to fine-tune its pharmacokinetic profile for a better therapeutic outcome. nih.gov

Overview of Prostaglandin (B15479496) Analog Research Landscape

Prostaglandins (B1171923) are naturally occurring lipid compounds that mediate a wide range of physiological processes, including inflammation, blood pressure regulation, and smooth muscle contraction. medchemexpress.commarketresearchintellect.com Prostaglandin analogs are synthetic molecules designed to mimic the action of natural prostaglandins at their specific receptors. marketresearchintellect.comeuropa.eu

The research landscape for prostaglandin analogs is extensive, with major applications in ophthalmology and gynecology. marketresearchintellect.com In ophthalmology, prostaglandin F2α (PGF2α) analogs are a first-line treatment for glaucoma and ocular hypertension. polarismarketresearch.commedchemexpress.eu They effectively reduce intraocular pressure (IOP) by increasing the outflow of aqueous humor from the eye. europa.eu Key players in this market include analogs like latanoprost, travoprost, and bimatoprost (B1667075). polarismarketresearch.commdpi.com

The market is characterized by ongoing research and development aimed at creating new formulations with improved efficacy and patient adherence. marketresearchintellect.compolarismarketresearch.com Advancements in pharmaceutical research continue to produce more potent and targeted prostaglandin analogs. marketresearchintellect.com The competitive landscape drives innovation, with companies focusing on product efficacy, safety, and novel drug delivery systems. polarismarketresearch.comcognitivemarketresearch.com

Contextualizing Bimatoprost D5 within the Realm of Deuterated Prostaglandin Research

Bimatoprost is a potent synthetic prostamide analog, structurally related to PGF2α, used primarily to reduce elevated intraocular pressure. europa.eupharmaffiliates.com this compound is a stable isotope-labeled version of bimatoprost, where five hydrogen atoms on the N-ethyl group have been replaced with deuterium atoms. clearsynth.comlgcstandards.com

The primary role of this compound is not as a therapeutic agent itself, but as a critical tool in pharmaceutical research and development. clearsynth.commedchemexpress.com Its introduction enhances the stability of the molecule for analytical purposes. musechem.com This deuterated form serves as an ideal internal standard for bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS). vulcanchem.comsciex.com In quantitative analyses, an internal standard is essential for accuracy and precision, correcting for variations during sample preparation and analysis. nih.gov Because this compound is chemically identical to bimatoprost but has a different mass, it is the perfect standard for quantifying bimatoprost concentrations in biological samples like plasma. sciex.comnih.gov

Therefore, this compound is integral to the development and validation of analytical methods required for pharmacokinetic studies of bimatoprost. clearsynth.comsciex.com These studies are fundamental to understanding how the drug behaves in the body, which is a cornerstone of its development and regulatory approval. iris-biotech.de

Table 1: Chemical Properties of Bimatoprost and this compound

PropertyBimatoprostThis compound
Chemical Name (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl]-N-(ethyl-d5)-5-heptenamide
Molecular Formula C₂₅H₃₇NO₄C₂₅H₃₂D₅NO₄
Molecular Weight 415.57 g/mol 420.60 g/mol
Unlabeled CAS # 155206-00-1155206-00-1

Data sourced from multiple references clearsynth.comlgcstandards.comaxios-research.comsimsonpharma.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₂₅H₃₂D₅NO₄ B1163990 Bimatoprost D5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C₂₅H₃₂D₅NO₄

Molecular Weight

420.6

Synonyms

(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl]-N-(ethyl-d5)-5-heptenamide;  AGN-192024-d5;  Lumigan-d5;  Prostamide-d5; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Characterization of Bimatoprost D5

Strategies for Selective Deuterium (B1214612) Incorporation in Bimatoprost (B1667075) Analogs

Selective deuterium incorporation in complex molecules like bimatoprost requires carefully designed synthetic strategies to ensure the deuterium atoms are placed at desired positions with high isotopic purity. General approaches to site-selective deuterium incorporation can involve both "synthetic approach" using deuterium-containing starting materials and "exchange approach" utilizing catalysts and deuterium sources like D₂O. princeton.edunih.govresearchgate.net The selectivity of deuterium incorporation in the exchange approach can vary depending on the lability of C-H bonds under specific reaction conditions (acidic or basic). nih.gov

Precursor Selection and Deuteration Reagents

The synthesis of deuterated bimatoprost, specifically Bimatoprost D5, often involves the selection of a precursor molecule that allows for the introduction of deuterium at a late stage of the synthesis, minimizing the potential for deuterium loss or scrambling during subsequent transformations. For this compound, where the deuterium atoms are typically located on the N-ethyl group simsonpharma.compharmaffiliates.comlgcstandards.com, a key precursor would be an intermediate that can be functionalized with a deuterated ethylamine (B1201723).

One described method for preparing deuterated bimatoprost or its derivatives involves the aminolysis of an intermediate ester with a deuterated alkylamine. google.com This suggests that using pentadeuterated ethylamine (ethylamine-d5, CD₃CD₂NH₂) as the deuteration reagent and reacting it with a bimatoprost acid ester intermediate would be a viable strategy for synthesizing this compound. Deuterated solvents, such as heavy water (D₂O), deuterated tetrahydrofuran, deuterated toluene, deuterated DMF, or deuterated DMSO, can also be employed in the aminolysis reaction to potentially influence the deuterium incorporation or reaction efficiency. google.com

Multi-step Synthetic Routes for this compound

The synthesis of bimatoprost itself is typically a multi-step process starting from complex chiral intermediates like Corey lactone diol or related bicyclic structures. researchgate.netresearchgate.netgoogle.com These routes involve building the prostaglandin (B15479496) core and attaching the alpha and omega side chains with defined stereochemistry.

While a complete, detailed multi-step synthesis specifically for this compound was not fully available in the provided information, the synthesis of deuterated bimatoprost is indicated to follow a route analogous to unlabeled bimatoprost, with the deuterium incorporation occurring at a specific step. google.com The aminolysis reaction mentioned earlier, using a deuterated ethylamine and an intermediate ester, would be integrated into such a multi-step sequence. google.com This suggests that the majority of the synthetic route would focus on constructing the bimatoprost carbon skeleton and introducing the necessary functional groups, with the final amidation step utilizing the deuterated reagent to install the D5 label on the ethyl group.

Patents describe multi-step processes for preparing bimatoprost from intermediates. One such process involves reacting a compound of formula (III) with ethylamine, followed by deprotection steps. google.com Another describes a process starting from a bicyclic lactone, which undergoes several transformations including oxidation, Wittig reaction to introduce the alpha chain, and reduction of the lactone ring. google.com Incorporating the deuterated ethylamine in the amidation step of such established multi-step routes would yield this compound.

Purification and Isolation Techniques for Deuterated Bimatoprost

Following the synthesis of deuterated bimatoprost, purification and isolation are critical to obtain the compound in high chemical and isotopic purity. Standard techniques used for the purification of bimatoprost and its intermediates are applicable.

Chromatographic methods, particularly column chromatography on silica (B1680970) gel, are commonly employed for separating reaction products and intermediates in prostaglandin synthesis. google.comgoogle.com Elution with appropriate solvent mixtures, such as hexane/ethyl acetate (B1210297), allows for the isolation of the desired compound from impurities and byproducts. google.com

Advanced Spectroscopic and Chromatographic Approaches for Isotopic Purity and Structural Verification

Characterization of this compound requires advanced analytical techniques to confirm its structure, assess its chemical purity, and, crucially, determine its isotopic enrichment and purity.

Mass Spectrometry (MS) for Confirmation of Deuteration

Mass spectrometry is an indispensable tool for verifying the incorporation of deuterium and confirming the molecular weight of this compound. The molecular formula of Bimatoprost is C₂₅H₃₇NO₄, with a molecular weight of 415.57 g/mol . nih.govwikipedia.orgwikidata.org this compound, with five deuterium atoms substituted for hydrogen atoms, typically on the N-ethyl group, has a molecular formula of C₂₅H₃₂D₅NO₄ and a molecular weight of 420.60 g/mol . simsonpharma.compharmaffiliates.comlgcstandards.com

Mass spectrometry allows for the detection of the molecular ion peak corresponding to the deuterated species, which will have a mass-to-charge ratio (m/z) five units higher than the unlabeled bimatoprost. sciex.comsciex.com Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting the molecule and analyzing the masses of the resulting ions. The fragmentation pattern can confirm that the deuterium atoms are located on the expected part of the molecule, such as the ethyl group. For this compound, a specific mass transition of 403.3/367.2 has been reported in MS/MS analysis, which is indicative of its fragmentation characteristics. sciex.com

Mass spectrometry is also used for quantitative analysis of bimatoprost, often employing deuterated analogs like this compound as internal standards due to their similar chemical properties but distinct masses. sciex.comsciex.comdovepress.comamanote.com This allows for accurate quantitation even in complex matrices.

Table 1: Optimized MS Parameters for Bimatoprost and Bimatoprost-d5 Analysis

ParameterBimatoprost ValueBimatoprost-d5 ValueUnit
Precursor IonNot specified403.3m/z
Product IonNot specified367.2m/z
Collision Energy1014V
CAD gas77-
Ion Spray Voltage15001500V
Temperature350350°C
Ion source gas 13030psi
Ion source gas 28585psi
Curtain gas4040psi

Note: Data compiled from reference sciex.com. Specific precursor and product ions for unlabeled bimatoprost were not explicitly provided in this snippet.

Table 2: Quantitative Performance for Bimatoprost Analysis using MS

ParameterValueUnit
LLOQ (Lower Limit of Quantitation)0.5 or 1pg/mL
LOD (Limit of Detection)0.2 or 0.01pg/mL
Linearity (r²)>0.994-
Linear Dynamic Range (LDR)3 to 3.3orders of magnitude

Note: Data compiled from references sciex.comsciex.comnih.gov. LLOQ and LOD values may vary depending on the specific method and matrix.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the chemical structure and conformation of molecules. neofroxx.com For deuterated compounds like this compound, NMR is essential for confirming the positions of deuterium labeling and assessing the isotopic enrichment at those positions. chemrxiv.orgorganicchemistrydata.org

While ¹H NMR spectra of deuterated compounds will show a reduction or absence of signals corresponding to the deuterated protons, ²H NMR spectroscopy directly provides signals for the deuterium nuclei. chemrxiv.org By analyzing the ²H NMR spectrum, the location and relative abundance of deuterium at different sites in the molecule can be determined. chemrxiv.orgorganicchemistrydata.org This is crucial for confirming that the deuterium has been selectively incorporated at the desired positions, such as the ethyl group in this compound.

The isotopic purity, or the percentage of molecules containing the specified isotopic label at the specified position, can be assessed using NMR. organicchemistrydata.org High isotopic purity is important for the reliable use of deuterated compounds in applications like pharmacokinetic studies and as internal standards. The sensitivity and resolution of NMR spectra are influenced by factors such as the magnetic field strength and the isotopic purity of the solvent used. neofroxx.com

Advanced Bioanalytical Methodologies Employing Bimatoprost D5 As an Internal Standard

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays

LC-MS/MS is a cornerstone technique in the quantitative analysis of pharmaceutical compounds and their metabolites within biological samples, prized for its exceptional sensitivity and selectivity. eijppr.comchromatographyonline.com The successful development and rigorous validation of robust LC-MS/MS methods for bimatoprost (B1667075) are intrinsically linked to the judicious use of an appropriate internal standard like Bimatoprost D5. This is essential for effectively compensating for the inherent variability that can arise during sample preparation, chromatographic separation, and the intricacies of mass spectrometric detection. wuxiapptec.comresearchgate.net

Chromatographic Separation Parameters for Bimatoprost and its Deuterated Analog

Achieving effective chromatographic separation is paramount in LC-MS/MS to ensure that the analyte (bimatoprost) is well-resolved from its internal standard (this compound) and from potentially interfering endogenous matrix components. Although stable isotope-labeled internal standards are ideally expected to co-elute with their corresponding analytes, the incorporation of deuterium (B1214612) can occasionally lead to subtle shifts in retention time. scispace.com

Typical chromatographic approaches for bimatoprost analysis by LC-MS/MS frequently employ reversed-phase liquid chromatography. Studies have reported the successful use of columns such as Phenomenex Kinetex Biphenyl and Kinetex XB-C18 for the separation of bimatoprost. sciex.comsciex.com The mobile phase systems commonly utilize a combination of an aqueous buffer, such as ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) in water (often acidified with a small percentage of formic acid), and an organic solvent, typically acetonitrile (B52724) or methanol. sciex.comsciex.commdpi.com Gradient elution is a prevalent strategy to optimize separation efficiency and achieve desirable peak shapes for both bimatoprost and its related compounds. mdpi.com Parameters such as flow rate and column temperature are carefully optimized to ensure adequate chromatographic resolution and efficient ionization in the mass spectrometer. sciex.commdpi.com

Optimization of Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM) Transitions

Electrospray Ionization (ESI) is a widely favored ionization technique for the analysis of bimatoprost by LC-MS/MS, owing to its suitability for compounds with some polarity and relatively low volatility. nih.govresearchgate.net While both positive and negative ionization modes can be explored, the positive mode is frequently employed for bimatoprost, typically yielding the protonated molecule ([M+H]+). nih.gov

Multiple Reaction Monitoring (MRM) is the method of choice for quantitative mass spectrometry, providing a high degree of selectivity and sensitivity. shimadzu.comshimadzu.com This technique involves the selection of specific precursor ions and their characteristic product ions for both the analyte and the internal standard. For bimatoprost, a commonly utilized precursor-product ion transition is m/z 416.5 > 362.3, corresponding to the protonated molecule fragmenting. nih.gov For this compound, the analogous transition will exhibit a mass shift reflecting the five deuterium atoms, for instance, m/z 421.5 > 367.3. nih.gov The optimization of these MRM transitions involves fine-tuning parameters such as fragmentor voltage and collision energy to maximize the signal intensity of the chosen product ions while minimizing potential interference from the matrix. sciex.comshimadzu.com

Role of this compound as a Stable Isotope Internal Standard in Bioanalytical Quantification

The fundamental role of this compound as a stable isotope internal standard (SIL-IS) is to provide accurate compensation for the variations that can occur throughout the entire bioanalytical workflow. wuxiapptec.comresearchgate.netscispace.com These variations can stem from inconsistencies in sample processing, including extraction recovery, variability in chromatographic injection volume and separation, and fluctuations in ionization efficiency within the mass spectrometer, often influenced by matrix effects. wuxiapptec.comresearchgate.net

Given its near-identical chemical structure to bimatoprost, this compound behaves remarkably similarly during sample preparation and chromatography. The key difference lies in its distinct mass-to-charge ratio, which allows for its independent detection by the mass spectrometer. By introducing a precisely known quantity of this compound into each biological sample at an early stage of preparation, the ratio of the bimatoprost signal to the this compound signal can be reliably used for quantification. wuxiapptec.comresearchgate.net Any factor that influences the response of bimatoprost is highly likely to exert a proportionate effect on the response of this compound, thereby enabling accurate correction. wuxiapptec.com This is particularly advantageous in mitigating matrix effects, where co-eluting substances can either suppress or enhance ionization efficiency. wuxiapptec.comnih.gov The use of a SIL-IS like this compound is widely recognized as the gold standard in quantitative LC-MS/MS bioanalysis due to its capacity to closely mirror the analyte's behavior throughout the analytical process. nih.govscispace.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Deuterated Prostaglandin (B15479496) Research

While LC-MS/MS is the predominant analytical technique for bimatoprost, GC-MS has a historical foundation in the analysis of prostaglandins (B1171923) and structurally related compounds. This often involves chemical derivatization to enhance their volatility for GC analysis. researchgate.netmdpi.comacs.org Deuterated prostaglandins are employed as internal standards in GC-MS for reasons analogous to their use in LC-MS: to improve the accuracy and precision of quantitative measurements by accounting for variability introduced during sample processing and instrumental analysis. researchgate.netcaymanchem.com

GC-MS applications involving deuterated prostaglandins in research frequently utilize techniques such as selected-ion monitoring (SIM) or selected-reaction monitoring (SRM) for quantitative purposes. researchgate.net Electron ionization (EI) is a common ionization method in GC-MS, which typically results in characteristic fragmentation patterns of the analytes. researchgate.net The use of deuterated analogs allows for the clear differentiation between the endogenous compound and the added internal standard based on their distinct mass fragments. researchgate.net Although extensive specific applications of this compound in GC-MS were not prominently featured in the search results, the fundamental principles governing the use of deuterated prostaglandins as internal standards in GC-MS for quantitative analysis are well-established within the field. researchgate.netmdpi.comcaymanchem.com

Sample Preparation Techniques for Quantitative Analysis

Sample preparation constitutes a critical initial step in the quantitative analysis of bimatoprost in biological matrices. Its primary objectives are to efficiently extract and clean up the analyte and the internal standard prior to LC-MS/MS analysis. The selection of the most suitable technique is often dictated by the nature of the biological matrix and the required sensitivity and specificity of the assay.

Commonly employed sample preparation techniques for the analysis of bimatoprost include:

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte and IS between two immiscible liquid phases. sciex.comsciex.com For bimatoprost, organic solvents such as ethyl acetate or methyl tert-butyl ether are frequently used to extract the compound from aqueous biological matrices like plasma or aqueous humor. sciex.comnih.govsciex.com LLE can be effective in removing polar interfering substances. sciex.com

Solid-Phase Extraction (SPE): This method utilizes a solid sorbent material to selectively retain the analyte and IS while undesirable matrix components are washed away. chromatographyonline.comresearchgate.net SPE often provides a cleaner extract compared to LLE and can be customized by selecting different sorbent chemistries to enhance selectivity. chromatographyonline.com

Protein Precipitation: This is a straightforward and rapid sample preparation technique where proteins within the biological matrix are precipitated, typically by the addition of an organic solvent or an acid, and subsequently removed by centrifugation. chromatographyonline.comresearchgate.net While effective for protein removal, it may not completely eliminate all interfering phospholipids (B1166683) and other small molecules. chromatographyonline.comnih.gov

The internal standard, this compound, is typically introduced into the biological sample at the very beginning of the sample preparation process. This ensures that it undergoes the same extraction and clean-up procedures as the analyte, thereby accurately accounting for any potential losses or variations that may occur during these steps. wuxiapptec.comresearchgate.net

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-Liquid Extraction (LLE) is a traditional sample preparation technique used in bioanalysis to isolate analytes from biological samples based on their differential partitioning between two immiscible liquid phases, typically an aqueous phase and an organic solvent. mdpi.com For compounds like bimatoprost, which have lipophilic characteristics, LLE can be an effective method for extraction from matrices such as plasma. sciex.comsciex.com

A sensitive method for the quantitation of bimatoprost in human plasma utilized a simple liquid-liquid extraction procedure. sciex.comsciex.com This method involved spiking bimatoprost into human plasma samples. sciex.comsciex.com A 0.1N sodium hydroxide (B78521) solution was added to the plasma, followed by vortexing. sciex.com The extraction was then performed using a mixture of ethyl acetate and n-hexane (80:20 v/v). sciex.com After vortexing and centrifugation, the organic supernatant containing the extracted bimatoprost was collected and dried under a nitrogen stream. sciex.com The dried residue was then reconstituted for LC-MS/MS analysis. sciex.com

Detailed research findings from this LLE method demonstrated successful extraction of bimatoprost from human plasma. sciex.comsciex.com The method achieved a lower limit of quantitation (LLOQ) of 0.5 pg/mL with a coefficient of variation (%CV) of less than 3%. sciex.comsciex.com Linearity was observed across a concentration range of 0.2 to 800 pg/mL with a correlation of determination (r²) of 0.994. sciex.com The simple LLE method resulted in a recovery of greater than 90% for bimatoprost. sciex.comsciex.com

Table 1: Performance Data for a Bimatoprost LLE Method in Human Plasma sciex.comsciex.com

ParameterValue
Sample Volume400 µL
Extraction SolventEthyl acetate/n-hexane (80:20 v/v)
LLOQ0.5 pg/mL
%CV at LLOQ< 3%
Linearity Range0.2 - 800 pg/mL
0.994
Recovery> 90%

This example highlights the effectiveness of LLE, in conjunction with a suitable internal standard like this compound (though not explicitly stated as used in this specific abstract, it is a common practice for such methods), for achieving sensitive and reproducible quantification of bimatoprost in biological matrices.

Solid-Phase Extraction (SPE) Protocols

Solid-Phase Extraction (SPE) is another widely used sample preparation technique in bioanalysis that involves the partitioning of analytes between a liquid sample and a solid sorbent material. americanlaboratory.commdpi.com SPE offers advantages such as improved sample cleanliness, reduced matrix effects, and the ability to concentrate analytes. americanlaboratory.comwaters.com Various sorbent materials and SPE protocols exist, and the choice depends on the chemical properties of the analyte and the matrix. americanlaboratory.comchromatographyonline.com

While specific detailed protocols for this compound using SPE were not extensively detailed in the search results, the principles of SPE and its application in bioanalysis are well-established. SPE typically involves steps such as conditioning the sorbent, loading the sample, washing to remove interferences, and eluting the analyte. waters.com Simplified SPE protocols have been developed to reduce processing time and solvent consumption while maintaining high analyte recoveries and low matrix factors. waters.com For instance, a simplified 3-step protocol (load, wash, elution) using Oasis HLB sorbent has been shown to be effective for a range of compounds in plasma and urine. waters.com

The selection of the appropriate SPE sorbent and protocol is crucial for achieving optimal extraction efficiency and sample cleanliness for bimatoprost and its internal standard, this compound. The goal is to selectively retain bimatoprost and this compound on the sorbent while washing away matrix components, followed by efficient elution of the target compounds. The use of a stable isotope-labeled internal standard like this compound is particularly beneficial in SPE methods as it can help account for variability in extraction recovery and matrix effects that may still be present after SPE. wuxiapptec.comnih.gov

Research on SPE methodologies in bioanalysis demonstrates the importance of sorbent chemistry and protocol optimization for different classes of compounds, including those with similar properties to bimatoprost. americanlaboratory.comchromatographyonline.com For example, weak anion exchange SPE has been optimized for the extraction of oligonucleotides, achieving recoveries between 60% and 80%. nih.gov The effectiveness of SPE in removing phospholipids and other matrix interferences is a key factor in improving the sensitivity and reliability of downstream LC-MS/MS analysis. americanlaboratory.commdpi.com

Application of Bimatoprost D5 in Preclinical Pharmacokinetic and Metabolic Research

Elucidation of Absorption, Distribution, Metabolism, and Excretion (ADME) Pathways in Research Models

Understanding the ADME profile of a drug candidate is critical during preclinical development. evotec.com Bimatoprost (B1667075) D5 plays a significant role in these investigations by facilitating the quantitative analysis required to characterize how the parent compound and its metabolites are absorbed, distributed, metabolized, and excreted in various research models. The use of a stable isotope-labeled internal standard like Bimatoprost D5 helps to account for variations that can occur during sample preparation and analysis, leading to more accurate and reproducible results. mdpi.com

In Vitro Metabolic Stability Studies (e.g., Microsomal, Hepatocyte, Corneal Tissue Assays)

In vitro metabolic stability studies are fundamental in assessing how a drug is metabolized by enzymes in different tissues. springernature.comnih.govadmescope.comresearchgate.netkrishgenbiosystems.comnih.gov These studies commonly utilize subcellular fractions like liver microsomes and S9 fractions, as well as isolated hepatocytes, which contain a wide range of drug-metabolizing enzymes, including cytochrome P450 (CYP) enzymes and conjugating enzymes. springernature.comgoogle.comadmescope.comresearchgate.netkrishgenbiosystems.comnih.gov Corneal tissue assays are particularly relevant for topically administered ocular drugs like bimatoprost, as the cornea is a primary site of absorption and metabolism in the eye. eurofinsdiscovery.comservice.gov.uk

In these in vitro systems, bimatoprost is incubated with the biological matrix, and samples are taken at various time points to measure the disappearance of the parent drug and the formation of metabolites. LC-MS/MS is the preferred analytical technique due to its sensitivity and specificity. sciex.comnih.govadmescope.com this compound is added to the samples, typically during the extraction process, to serve as an internal standard. By comparing the peak area ratio of bimatoprost (or its metabolites) to that of the internal standard (this compound), researchers can accurately quantify the concentration of the analyte in each sample, even with variations in sample recovery or instrument response. mdpi.comresearchgate.netgoogle.com This allows for the determination of parameters such as half-life (t₁/₂) and intrinsic clearance (CLint) in vitro, which are used to predict in vivo metabolic clearance. springernature.comnih.govadmescope.comresearchgate.netnih.gov

Bimatoprost is known to undergo hydrolysis to its free acid in ocular tissues, and this metabolic conversion can be studied in vitro using corneal tissue. eurofinsdiscovery.comservice.gov.uk this compound can be used in such assays to quantify both the remaining parent bimatoprost and the formed bimatoprost acid, providing insights into the rate and extent of this important metabolic pathway.

Investigation of Drug Transporter Interactions in Experimental Systems

Drug transporters located in cell membranes play a crucial role in the absorption, distribution, metabolism, and excretion of drugs by mediating their uptake and efflux across biological barriers. icdst.orgnih.govnih.govvnmu.edu.ua Investigating interactions with transporters is important to understand potential drug-drug interactions and predict drug disposition. icdst.orgnih.govvnmu.edu.ua

In experimental systems used for transporter studies, such as cell lines overexpressing specific transporters or isolated membrane vesicles, this compound can be utilized to support the quantitative analysis of bimatoprost or its metabolites. While the search results did not provide specific examples of this compound being used in bimatoprost transporter studies, stable isotope-labeled standards are commonly employed in these assays. mdpi.comresearchgate.netgoogle.com By using LC-MS/MS with this compound as an internal standard, researchers can accurately measure the intracellular accumulation or efflux of bimatoprost, helping to determine if it is a substrate or inhibitor of specific transporters.

Assessment of Metabolic Pathways in Animal Models (e.g., Rodent, Rabbit)

Animal models, such as rodents and rabbits, are widely used in preclinical ADME studies to investigate the in vivo fate of drug candidates. nih.govhksmp.com Rabbits are particularly relevant for ocular drug research due to similarities in eye anatomy and physiology to humans.

Following administration of bimatoprost to animal models, biological samples such as plasma, urine, feces, and tissues are collected at various time points. hksmp.com These samples contain the parent drug and a variety of metabolites formed through in vivo metabolic processes, including oxidation, N-deethylation, and glucuronidation, as observed for bimatoprost. researchgate.netsciex.com LC-MS/MS methods are employed to quantify the levels of bimatoprost and its metabolites in these complex biological matrices. nih.gov this compound is added as an internal standard during sample processing to ensure accurate quantification by compensating for matrix effects and variations in extraction efficiency and instrument performance. mdpi.comresearchgate.netgoogle.com This quantitative data is essential for determining pharmacokinetic parameters such as clearance, volume of distribution, and half-life in vivo, and for understanding the extent and routes of metabolism in a living system.

Studies in rabbits have shown that bimatoprost is rapidly metabolized in the eye, with bimatoprost acid being a measurable metabolite. nih.gov While specific studies using this compound in rabbit metabolism studies were not detailed in the search results, its application as an internal standard would be crucial for accurate quantification of bimatoprost and its acid metabolite in ocular tissues and systemic circulation in such research.

Analysis of Excretion Routes (Renal, Biliary) in Preclinical Studies

Determining the primary routes of excretion (renal and biliary) is a key component of ADME studies. nih.govnih.govhksmp.com In preclinical studies, this often involves administering a labeled compound (though typically radiolabeled for mass balance studies) and quantifying the amount of radioactivity or drug-related material recovered in urine and feces. hksmp.com

Identification and Structural Characterization of Bimatoprost Metabolites Using D5-Labeling

Identifying and characterizing drug metabolites is crucial for understanding a drug's metabolic fate and assessing potential safety concerns related to metabolites. nih.gov Mass spectrometry is a primary tool for metabolite identification. researchgate.net When a stable isotope-labeled analog like this compound is used in metabolism studies, it can significantly aid in the identification and structural characterization of metabolites.

In studies where a mixture of unlabeled bimatoprost and this compound is administered, or where this compound is used in in vitro incubations, metabolites formed from the unlabeled parent drug will have a specific mass difference compared to the corresponding metabolites formed from the D5-labeled analog. This predictable mass shift (typically +5 Da for metabolites retaining the d5-labeled ethyl group) helps researchers distinguish drug-related peaks from endogenous compounds in complex biological matrices during LC-MS analysis. mdpi.comresearchgate.netgoogle.com

By analyzing the mass spectra of samples containing both unlabeled and labeled compounds, potential metabolites can be tentatively identified based on the presence of these characteristic mass doublets (or multiplets, depending on the metabolite structure and the location of deuterium (B1214612) atoms). Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the fragmentation patterns of the putative metabolites and their labeled counterparts are compared. The fragmentation patterns can reveal structural details, and the presence of the deuterium label in specific fragments can help pinpoint the site of metabolic transformation on the bimatoprost molecule. While specific examples of metabolite structures elucidated solely through the use of this compound were not detailed in the search results, the principle of using stable isotope labels for metabolite identification via characteristic mass shifts and fragmentation patterns is a well-established practice in drug metabolism research.

Quantitative Profiling of Bimatoprost and its Metabolites in Biological Samples from Research Studies

This compound serves as a critical internal standard in LC-MS/MS methods developed for the quantitative profiling of bimatoprost and its metabolites in various biological matrices, including plasma, serum, urine, feces, and tissue homogenates from preclinical studies. mdpi.comresearchgate.netgoogle.com The process typically involves adding a known amount of this compound to each biological sample before extraction and analysis. The ratio of the peak area of the analyte (bimatoprost or a metabolite) to the peak area of the internal standard (this compound) is used to determine the concentration of the analyte based on a calibration curve prepared using known concentrations of the analyte and a constant amount of the internal standard in the same biological matrix. mdpi.comresearchgate.netgoogle.com

The use of this compound as an internal standard offers several advantages:

Improved Accuracy and Precision: It accounts for variability introduced during sample preparation steps (e.g., extraction efficiency) and variations in LC-MS/MS instrument response. mdpi.com

Compensation for Matrix Effects: Biological matrices can suppress or enhance ionization in the mass spectrometer. A stable isotope-labeled internal standard, being chemically similar to the analyte, experiences similar matrix effects, allowing for their compensation. sciex.commdpi.com

Enhanced Reproducibility: The use of an internal standard improves the reproducibility of the analytical method, which is crucial for obtaining reliable pharmacokinetic data. mdpi.com

Quantitative profiling using this compound as an internal standard provides the concentration-time data necessary to calculate key pharmacokinetic parameters, such as maximum concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and half-life (t₁/₂). nih.gov This data is then used to assess the systemic exposure to bimatoprost and its metabolites in preclinical species, inform dose selection for further studies, and support the translation of preclinical findings to humans.

Determination of Systemic Exposure and Tissue Distribution Profiles in Experimental Systems

Bimatoprost itself is known to be absorbed through the cornea and sclera following ocular administration. mims.com It is moderately distributed into body tissues with a reported steady-state volume of distribution of 0.67 L/kg in humans. mims.comdrugbank.comhres.ca In human blood, bimatoprost is primarily found in plasma, with approximately 12% remaining unbound. hres.ca Studies in rabbits using tritiated bimatoprost have shown rapid absorption and distribution into ocular tissues, with the highest concentrations observed in tissues in close contact with the dosing solution, such as the iris and ciliary body, which are sites of pharmacological action. europa.eu

In studies involving sustained-release bimatoprost implants in dogs, blood concentrations of bimatoprost and its acid metabolite were below the limit of quantification, while dose-dependent concentration-time profiles were observed in the aqueous humor. nih.govnih.govarvojournals.org This suggests limited systemic exposure following localized administration methods in this experimental model. Tissue distribution studies in dogs receiving intracameral bimatoprost implants showed enhanced delivery to the iris-ciliary body, a site of action, with limited distribution to tissues associated with potential side effects, such as the bulbar conjunctiva, eyelid margins, and periorbital fat. nih.gov

Mechanistic Investigations and Isotope Effects Utilizing Bimatoprost D5

Investigation of Receptor-Ligand Binding Kinetics and Signaling in Research Systems (indirectly, via parent compound mechanism)

While Bimatoprost (B1667075) D5 itself is primarily used for metabolic studies, investigations into the mechanism of action of its parent compound, bimatoprost, often involve studying receptor-ligand binding kinetics and downstream signaling in various research systems. pharmacomedicale.orgnih.gov Bimatoprost is believed to mimic the activity of prostamides and is thought to reduce intraocular pressure by increasing aqueous humor outflow. nih.govwikipedia.orgmims.com Unlike some other prostaglandin (B15479496) analogs used for glaucoma, bimatoprost does not appear to act on known prostaglandin F receptors. wikipedia.orgnih.gov Research into its mechanism has involved extensive binding and functional studies against a wide range of drug targets, including various receptors, ion channels, and transporters. nih.gov Although the specific receptor for bimatoprost has been elusive, its pharmacological activity has been observed in prostamide-sensitive preparations. nih.gov Studies on receptor signaling often involve examining downstream effects such as the activation or inhibition of adenylyl cyclase or the regulation of other signaling molecules. acnp.orgmedsci.org While Bimatoprost D5 is not typically used in these direct receptor binding assays, the understanding gained from studying the parent compound's interaction with its target(s) provides context for understanding the biological implications of bimatoprost metabolism, which can be investigated using the deuterated analog.

Application in Omics Research for Metabolic Pathway Flux Analysis (e.g., Metabolomics)

Isotopically labeled compounds, including those labeled with deuterium (B1214612) or carbon-13, are valuable tools in omics research, particularly in metabolomics and metabolic flux analysis (MFA). creative-proteomics.combiotechnologia-journal.orgfrontiersin.orgfrontiersin.org Metabolomics involves the comprehensive study of metabolites within a biological system, while MFA uses stable isotopes to trace the flow of atoms through metabolic networks and quantify reaction rates. creative-proteomics.combiotechnologia-journal.orgfrontiersin.org By introducing a stable isotope-labeled substrate like this compound into a biological system (e.g., cell cultures or in vivo models), researchers can track its metabolic transformations and the incorporation of the label into downstream metabolites. creative-proteomics.combiotechnologia-journal.orgfrontiersin.org This allows for the qualitative and quantitative analysis of metabolic pathways involved in bimatoprost biotransformation. frontiersin.orgmdpi.com Untargeted metabolomics combined with stable isotope tracing can reveal alterations in metabolic pathway activities induced by a compound. frontiersin.org While the search results did not specifically detail studies using this compound in a full-scale metabolomics or MFA study, the principle of using stable isotope-labeled drugs to understand metabolic fate and flux is well-established in omics research. creative-proteomics.combiotechnologia-journal.orgfrontiersin.orgfrontiersin.orgmdpi.com Such studies with this compound could potentially provide a more complete picture of how bimatoprost is processed by the body, identifying not only the primary metabolic products but also potential off-pathway metabolites or the involvement of less prominent metabolic routes.

Methodological Considerations and Regulatory Aspects in Deuterated Compound Research

Ensuring Analytical Accuracy, Precision, and Robustness in D5-Labeled Compound Detection

Ensuring analytical accuracy, precision, and robustness is paramount when detecting D5-labeled compounds like Bimatoprost (B1667075) D5. Stable isotope-labeled internal standards play a vital role in achieving these qualities in analytical chemistry clearsynth.commusechem.com.

Accuracy: Accuracy refers to the closeness of agreement between the measured value and the true value elementlabsolutions.com. Stable isotope internal standards help achieve accuracy by compensating for variations in sample preparation, extraction efficiency, and instrument performance musechem.com.

Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions elementlabsolutions.com. Using a stable isotope IS helps ensure that the analytical procedure produces consistent and reliable results across different batches and conditions musechem.com.

When using MS detection, investigating matrix effects is crucial, typically using multiple lots of blank matrix from individual donors europa.eu. Stable isotope-labeled internal standards are particularly effective at compensating for matrix effects like ion suppression or enhancement because they have nearly identical chemical and physical properties to the analyte and should co-elute chromatographically wuxiapptec.com. The greater the overlap between the chromatographic peaks of the IS and the analyte, the better the compensation for matrix effects wuxiapptec.com.

Acceptance criteria for accuracy and precision are typically within ±15%, except for the LLOQ, which should be within ±20% of the nominal value europa.eu.

Quality Control (QC) Applications in Drug Development Research

Quality control (QC) is an essential part of drug development research, ensuring the reliability of analytical data. Stable isotope-labeled compounds, including those like Bimatoprost D5 when used as internal standards, are integral to QC applications in bioanalysis musechem.com.

QC samples, prepared at various concentration levels (e.g., low, medium, high), are analyzed alongside study samples and calibration standards to monitor method performance during sample analysis europa.eucapa.org.tw. These QC samples, spiked with a known concentration of the analyte (and the stable isotope IS), are used to assess the accuracy and precision of the analytical runs europa.eu.

For the validation of between-run accuracy, QC samples from multiple runs analyzed on different days are evaluated europa.eu. The mean concentration of QC samples should fall within specified acceptance criteria relative to their nominal values europa.eu.

The use of stable isotope internal standards in QC samples helps to account for potential variations that may occur during the analytical process, thereby improving the reliability of the quantitative results musechem.com. While a certificate of analysis (CoA) and expiration dating may not be strictly required for the internal standard itself, its analytical performance is monitored through its response relative to the analyte in QC and calibration samples omicsonline.org. Anomalous internal standard responses in individual samples or across a batch can indicate issues requiring method optimization wuxiapptec.com.

Data Analysis and Interpretation Strategies for Stable Isotope Tracer Studies

Stable isotope tracer studies, which might involve compounds like this compound if used as a tracer to study metabolic pathways, require specific data analysis and interpretation strategies frontiersin.orgnih.gov. These studies allow for the assessment of metabolic fluxes and changes within biological systems frontiersin.orgnih.gov.

Unlike untargeted metabolomics, stable isotope studies often begin with a defined tracing protocol focused on specific metabolic pathways nih.gov. Data analysis involves tracking the fate of the labeled atoms through these pathways nih.gov. Mass spectrometry, often coupled with chromatography, is the primary tool for analyzing the isotopic enrichment of the compound of interest and its metabolites frontiersin.orgnih.gov.

Data analysis techniques can range from simple calculations of isotopic enrichment to complex mathematical modeling to assess metabolic flux distributions frontiersin.orgnih.gov. Important factors to consider during data analysis include the dynamics of the tracers, the determination of metabolite pool sizes, and metabolite turnover rates frontiersin.org.

Future Directions and Emerging Research Avenues for Deuterated Prostaglandin Analogs

Advancements in Analytical Instrumentation and Techniques for Deuterated Compound Analysis

The accurate detection and quantification of deuterated prostaglandin (B15479496) analogs, including Bimatoprost (B1667075) D5, are critical for both research and potential clinical applications. Advancements in analytical instrumentation, particularly in mass spectrometry (MS) and chromatography, are crucial in this regard.

Stable isotope dilution methods, often coupled with gas chromatography-mass spectrometry (GC/MS) or liquid chromatography-mass spectrometry (LC/MS), are fundamental techniques for reliably quantitating compounds by comparing them to a deuterated analog with similar chemical and structural properties. nih.govlipidmaps.org This approach enhances precision and accuracy and compensates for potential losses during sample preparation and analysis. nih.govlipidmaps.org The use of deuterated internal standards is essential for quantitative analysis, allowing researchers to accurately determine the concentration of a compound in a sample by comparing its response to the internal standard. clearsynth.com These standards also help correct for matrix effects in complex samples, ensuring precise measurements. clearsynth.com

While GC/MS has been successfully applied for the analysis of fatty acids using deuterated internal standards, there is a need to reduce sample size requirements, which might be addressed by using capillary HPLC columns. nih.govresearchgate.net High-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) methods have been developed for the measurement of prostaglandin analogs like bimatoprost in various matrices, demonstrating good linearity, recovery, and precision. mdpi.comsciex.com The sensitivity of these methods is continuously improving with advanced MS systems. sciex.com

Future advancements in analytical techniques for deuterated prostaglandin analogs are likely to focus on increasing sensitivity, improving chromatographic separation for complex mixtures, and developing novel ionization techniques compatible with these compounds. Techniques like covalent adduct chemical ionization (CACI) and ozone-induced dissociation (OzID) have shown promise in elucidating the structures of fatty acids and lipids, which could be adapted for prostaglandin analogs. acs.org The development of methods for quantitatively sequencing the extent of deuteration along a carbon chain also presents an analytical challenge and an area for future research. acs.org

Integration of Deuterated Analogs in Systems Pharmacology and Mathematical Modeling

Deuterated prostaglandin analogs can play a significant role in systems pharmacology and mathematical modeling by providing valuable data on metabolic pathways and kinetics. Stable isotope-labeled compounds are widely used as tracers for quantitation during the drug development process and to study metabolic pathways in organisms. medchemexpress.com

By substituting hydrogen atoms with deuterium (B1214612), researchers can track the distribution and metabolism of the labeled compound within biological systems. musechem.com The kinetic isotope effect resulting from deuteration can influence the rate of enzymatic metabolism, providing insights into the specific metabolic pathways involved and the enzymes responsible. This information is crucial for developing accurate pharmacokinetic (PK) and pharmacodynamic (PD) models in systems pharmacology.

Mathematical modeling can integrate data obtained from studies using deuterated analogs to simulate and predict the behavior of the compound within a biological system. This includes modeling absorption, distribution, metabolism, and excretion (ADME) processes. musechem.com The use of deuterated standards as internal standards in quantitative analysis also supports the generation of accurate data for these models. clearsynth.com

Future research will likely involve the increased integration of data from deuterated analog studies into sophisticated systems pharmacology models to gain a more comprehensive understanding of the complex biological networks influenced by prostaglandins (B1171923) and their analogs. This can aid in predicting drug efficacy, identifying potential drug-drug interactions, and optimizing dosing strategies, although dosage information itself is outside the scope of this article.

Novel Applications in Biomarker Discovery and Validation in Preclinical Settings

Deuterated prostaglandin analogs hold potential for novel applications in biomarker discovery and validation, particularly in preclinical research. Biomarkers are measurable indicators of biological processes, disease states, or responses to treatment. drugtargetreview.com Deuterated compounds can be used as metabolic tracers to track specific biochemical pathways and identify potential biomarkers associated with disease progression or therapeutic response.

In preclinical settings, deuterated analogs can be administered to animal models to study their metabolism and distribution, helping to identify metabolites that could serve as biomarkers. The altered metabolic profile of a deuterated analog compared to its non-deuterated counterpart can reveal specific enzymatic activities or metabolic routes that are relevant to a disease state or the action of a drug.

For example, studying the incorporation and metabolism of deuterated fatty acids has provided insights into lipid metabolism in humans. researchgate.netnih.gov Similarly, deuterated prostaglandin analogs could be used to investigate alterations in prostaglandin synthesis, metabolism, or signaling pathways in disease models. These altered profiles or specific deuterated metabolites could then be validated as potential biomarkers.

The use of sensitive analytical techniques, as discussed in Section 7.1, is critical for detecting and quantifying these potential biomarkers in complex biological matrices. mdpi.comsciex.com Future research will explore the application of deuterated prostaglandin analogs in various preclinical disease models to identify novel biomarkers for diagnosis, prognosis, or monitoring therapeutic efficacy.

Expanding the Use of Deuterated Prostaglandins in Early-Stage Drug Development Pipelines

Deuteration is increasingly being explored as a strategy in early-stage drug development to improve the pharmacokinetic properties and potentially the safety profile of drug candidates. musechem.comnih.govresearchgate.netresearchgate.net While the focus initially was on creating deuterated versions of existing drugs ("deuterium switches"), the application of deuteration is now expanding to novel drug discovery. musechem.comnih.govresearchgate.net

The incorporation of deuterium at metabolically labile positions can increase the metabolic stability of a compound, potentially leading to improved bioavailability, reduced clearance, and a longer duration of action. nih.govresearchgate.netmdpi.com This can allow for lower doses or less frequent administration, which can be advantageous in drug development. nih.gov

In early-stage development, deuterated prostaglandin analogs can be synthesized and evaluated for their metabolic stability, pharmacokinetic profile, and in vitro activity compared to their non-deuterated counterparts. Studies have shown that deuteration can lead to differentiated pharmacokinetic profiles while maintaining similar pharmacological activity. researchgate.net

The use of deuterated analogs in preclinical studies can provide crucial data to inform candidate selection and optimize the chemical structure of potential drug leads. nih.govresearchgate.net Future directions include the rational design of deuterated prostaglandin analogs with tailored metabolic profiles and improved pharmacological properties for various therapeutic applications.

Potential in Environmental Analysis and Forensic Science (where applicable for analytical standards)

Deuterated compounds, including potentially deuterated prostaglandin analogs, have applications as analytical standards in environmental analysis and forensic science. Analytical standards are highly pure compounds used as reference materials for quantitative and qualitative analysis, ensuring accuracy and reliability in measurements of substances in complex mixtures. scbt.com

In environmental analysis, deuterated standards are used to monitor pollutants and track environmental changes. clearsynth.comscbt.com For compounds that may degrade in the environment, deuterated analogs can serve as stable internal standards to accurately quantify the presence of the non-deuterated form. While prostaglandins are endogenous compounds, synthetic prostaglandin analogs or their metabolites could potentially be environmental contaminants, making deuterated standards relevant for their analysis.

In forensic science, analytical standards are indispensable for identifying and quantifying substances in various matrices. scbt.com Deuterated forms can provide insights into reaction mechanisms and kinetics, valuable for method development in analytical chemistry. scbt.com The use of deuterated internal standards in techniques like pyrolysis-GC/MS has been demonstrated for quantifying substances in environmental samples. mdpi.com

While specific applications of Bimatoprost D5 in environmental or forensic analysis are not widely documented, the general utility of deuterated compounds as analytical standards in these fields suggests a potential role, particularly for monitoring the presence and fate of synthetic prostaglandin analogs if they become environmental concerns or are relevant in forensic investigations. The development of validated analytical methods using deuterated prostaglandin analogs as internal standards would be necessary for such applications.

Q & A

Basic Research Questions

Q. What experimental models are optimal for assessing Bimatoprost’s intraocular pressure (IOP)-lowering efficacy in preclinical studies?

  • Methodological Answer: Isolated tissue preparations, such as the mouse or rabbit uterus, can be used to study receptor-specific activity (e.g., prostaglandin FP receptor agonism) . In vivo models should include aqueous humor sampling via liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify bimatoprost and its acid metabolite . Dose-response studies in rabbits or primates are recommended for correlating pharmacokinetic (PK) data with IOP reduction.

Q. How should researchers standardize PK data collection for Bimatoprost in ocular tissues?

  • Methodological Answer: Use LC-MS/MS to measure bimatoprost and bimatoprost acid concentrations in aqueous humor and blood. Ensure consistency in sampling intervals (e.g., weekly post-dose) and account for steady-state periods (e.g., 5–11 weeks in vivo). Normalize data to baseline IOP values to establish PK/PD relationships .

Q. What statistical approaches are appropriate for comparing Bimatoprost formulations (e.g., preservative-free vs. standard)?

  • Methodological Answer: Apply equivalence testing with pre-defined margins (e.g., ±1.5 mmHg for IOP). Use analysis of variance (ANOVA) models with fixed effects for treatment and investigator. Impute missing data via last observation carried forward (LOCF) and report 95% confidence intervals for treatment differences .

Advanced Research Questions

Q. How can researchers resolve contradictions between Bimatoprost acid levels and observed IOP reduction?

  • Methodological Answer: Conduct parallel in vitro bioassays (e.g., FP receptor activation assays) and in vivo metabolite quantification. Compare potency ratios of bimatoprost and its acid metabolite. Clinical data suggest that bimatoprost’s efficacy may involve mechanisms independent of FP receptor activation by its acid metabolite, necessitating studies on alternative pathways (e.g., trabecular meshwork remodeling) .

Q. What PK/PD modeling techniques best capture Bimatoprost’s dual activity (parent drug and metabolite)?

  • Methodological Answer: Use Emax models to fit combined concentration-response curves for bimatoprost and bimatoprost acid. Incorporate nonlinear mixed-effects modeling (NONMEM) to account for inter-subject variability. Validate models using steady-state aqueous humor concentration data and IOP reduction percentages across multiple dose levels .

Q. How do formulation differences (e.g., DuraSite®) impact Bimatoprost’s ocular bioavailability?

  • Methodological Answer: Compare aqueous humor and intraconjunctival bursa (ICB) exposure using LC-MS/MS. Calculate fold-increases in drug concentration relative to standard formulations. Assess prolonged ocular surface retention via fluorescence imaging or radiolabeling. PK/PD correlations should include both parent drug and metabolite levels due to potential additive effects .

Q. What strategies optimize experimental design for head-to-head studies of Bimatoprost versus other prostaglandin analogs (e.g., travoprost)?

  • Methodological Answer: Use randomized crossover or parallel-group designs with washout periods to eliminate carryover effects. Stratify participants by baseline IOP and prior medication history. Meta-analyze pooled data from 24-hour IOP monitoring studies to account for diurnal variation. Report least squares mean differences and confidence intervals for rigorous comparison .

Methodological Considerations

  • Data Contradiction Analysis: When conflicting results arise (e.g., metabolite potency vs. clinical efficacy), employ triangulation: validate findings across multiple models (in vitro, in vivo, clinical) and use receptor knockout animals to isolate mechanisms .
  • Literature Review: Prioritize studies that report raw concentration-time data and IOP measurements. Exclude non-peer-reviewed sources (e.g., ) per evidence guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.